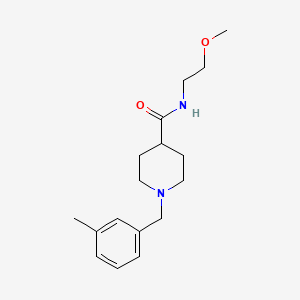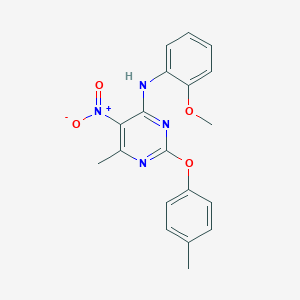
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as ABT-288, is a novel selective dopamine D4 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, attention-deficit/hyperactivity disorder (ADHD), and drug addiction.
作用機序
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide acts as a selective dopamine D4 receptor agonist, which means that it binds to and activates this receptor. This leads to an increase in the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. The exact mechanism of action of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is still under investigation, but it is believed to involve the modulation of various neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the release of dopamine in the prefrontal cortex, which is believed to improve cognitive and emotional processes. It has also been shown to increase the activity of certain neurotransmitter systems, such as the cholinergic and glutamatergic systems, which are involved in learning and memory processes.
実験室実験の利点と制限
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for the dopamine D4 receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. It also has a relatively long half-life, which allows for sustained activation of the receptor. However, N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research on N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, such as schizophrenia, ADHD, and drug addiction. Another area of interest is the development of more selective and potent dopamine D4 receptor agonists, which could lead to improved therapeutic efficacy and reduced side effects. Additionally, further research is needed to elucidate the exact mechanism of action of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide and its effects on various neurotransmitter systems in the brain.
合成法
The synthesis of N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the formation of an amide bond between 4-piperidinecarboxylic acid and 3-methylbenzylamine. This is followed by the introduction of a methoxyethyl group at the nitrogen atom of the piperidine ring using a reagent such as methoxyethyl chloride. The final step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon.
科学的研究の応用
N-(2-methoxyethyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have a high affinity and selectivity for the dopamine D4 receptor, which is primarily localized in the prefrontal cortex of the brain. This receptor is believed to play a critical role in the regulation of cognitive and emotional processes, making it an attractive target for drug development.
特性
IUPAC Name |
N-(2-methoxyethyl)-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14-4-3-5-15(12-14)13-19-9-6-16(7-10-19)17(20)18-8-11-21-2/h3-5,12,16H,6-11,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXVORIYQOENPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4984538.png)
![3-chloro-5-(2-furyl)-N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4984543.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[2-(methylamino)isonicotinoyl]-3-piperidinol](/img/structure/B4984548.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4984555.png)
![5-[(dimethylamino)methyl]-6-hydroxy-3-(4-methoxyphenyl)-2-methyl-4(3H)-quinazolinone](/img/structure/B4984563.png)
![2,2'-{[2-nitro-4-(trifluoromethyl)phenyl]imino}diethanol](/img/structure/B4984568.png)
![N-[3-(acetylamino)-2,4,6-trimethylphenyl]-2-(1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4984574.png)
![(2,4-dinitrophenyl)(4-{4-[(2,4-dinitrophenyl)amino]phenoxy}phenyl)amine](/img/structure/B4984578.png)

![3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-methyl-1H-indole](/img/structure/B4984591.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-methylethanediamide](/img/structure/B4984600.png)

